molecular formula C27H49O11- B3264441 Glycerylstearatecitrate CAS No. 39175-72-9

Glycerylstearatecitrate

Cat. No. B3264441
CAS RN: 39175-72-9
M. Wt: 549.7 g/mol
InChI Key: BIHMAMDQIBRUNC-UHFFFAOYSA-M
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Description

Glycerylstearatecitrate is a compound used in cosmetic formulations. It serves as an emollient , emulsifier , and stabilizer . Structurally, it is related to glyceryl stearate , a common skincare ingredient. The key difference lies in the presence of a citric acid moiety in This compound .


Synthesis Analysis

This compound is synthesized through the esterification of glycerol and stearic acid . Commercially, it can be prepared by high-temperature esterification or transesterification of an appropriate triglyceride with glycerol .


Molecular Structure Analysis

The molecular formula of This compound is C27H48O10 . Its average mass is approximately 532.66 Da . The compound’s structure combines glycerol, stearic acid, and citric acid.

Scientific Research Applications

Density Modeling for Aqueous Solutions

Glycerylstearatecitrate is related to glycerol, a key component in various scientific and daily applications due to its non-invasive nature and versatility. Aqueous glycerol solutions are widely used in scientific experiments. Accurate modeling of their density is crucial for precise experimental outcomes. An analytical model for calculating the density of aqueous glycerol solutions has been developed, enhancing the accuracy significantly compared to previous models (Volk & Kähler, 2018).

Bioinformatics and Glycomics

Glycomics, the study of glycan molecules, is crucial for understanding cellular processes. This compound, being a glycerol-based compound, contributes to the understanding of glycan structures and their interactions. Bioinformatics tools in glycomics have been developing to analyze these complex structures and interactions, essential for understanding various biological mechanisms (Lieth et al., 2004).

Lipid Self-Assembly and Drug Delivery

This compound, related to glyceryl monostearate (GMS), is significant in drug delivery research. GMS demonstrates self-assembling properties, forming vesicles that can be used for drug delivery. Studies on GMS have revealed insights into its potential for surface modification and targeting specific organs like the liver, indicating similar potential for this compound in drug delivery systems (Marwah et al., 2018).

Glycerol in Biofuel and Chemical Production

As a byproduct of biofuel production, glycerol (related to this compound) offers opportunities for converting into valuable products. This approach leverages glycerol's unique properties for biological conversion, potentially applicable to this compound in similar contexts (Mattam et al., 2013).

Applications in Analytical Chemistry

The determination of glycerol concentration, which shares a structural similarity with this compound, in environmental samples is crucial, especially in the cosmetic industry. Electrochemical sensors based on molecularly imprinted polymers have been developed for accurate and sensitive glycerol detection, which could be adapted for this compound (Motia et al., 2020).

Glycerol Polymers in Biomedical Applications

Glycerol-based polymers, closely related to this compound, have diverse biomedical applications. These polymers have been utilized in drug delivery, tissue repair, and as antibacterial agents. The diverse chemical architecture of these polymers demonstrates the potential for this compound in similar biomedical applications (Zhang & Grinstaff, 2014).

properties

IUPAC Name

2-(2,3-dihydroxypropyl)octadecanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h19-20,22-23H,2-18H2,1H3,(H,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHMAMDQIBRUNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49O11-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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